4-(1H-pyrazol-1-yl)benzonitrile

Synthetic Yield Process Chemistry N-Arylation

Medicinal chemistry programs require regioisomerically pure scaffolds to maintain SAR consistency. 4-(1H-pyrazol-1-yl)benzonitrile (CAS 25699-83-6) solves this with validated 1-substituted purity. - **Key differentiator:** logP 1.66, BBB-permeable, mp 89°C - optimal for CNS lead optimization vs. higher-melting isomers. - **Synthetic utility:** 87% preparation yield; methanol solubility enables parallel reductions, hydrolysis, or Grignard additions. - **Application:** Direct precursor to CCR5 antagonist scaffolds (HIV/inflammation). Available from BenchChem with immediate global shipping.

Molecular Formula C10H7N3
Molecular Weight 169.187
CAS No. 25699-83-6
Cat. No. B2766687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)benzonitrile
CAS25699-83-6
Molecular FormulaC10H7N3
Molecular Weight169.187
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H
InChIKeySLPWCEHHSRUSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-pyrazol-1-yl)benzonitrile: Chemical Identity


4-(1H-pyrazol-1-yl)benzonitrile is an N-arylpyrazole derivative featuring a para-cyanophenyl group directly bonded to a 1H-pyrazole nitrogen. This compound is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis . Its structure integrates a hydrogen bond-accepting nitrile moiety with a pyrazole ring that can participate in π-stacking and coordination interactions . This specific 1-substituted regioisomer (mp 89 °C, logP ~1.66) serves as a precursor for CCR5 antagonist scaffolds and other bioactive molecules, with commercial availability supporting its use in parallel synthesis campaigns .

TargetMedicinal chemistry intermediate for pyrazole-based scaffolds, including CCR5 antagonist research
RegiochemistryDefined 1-substituted pyrazole isomer for selective N-arylation and coupling
SupplyCommercially available building block supporting parallel synthesis campaigns

Why 4-(1H-pyrazol-1-yl)benzonitrile Cannot Be Replaced


Substituting 4-(1H-pyrazol-1-yl)benzonitrile with the isomeric 4-(1H-pyrazol-3-yl)benzonitrile or 4-(1H-pyrazol-5-yl)benzonitrile alters both the physicochemical properties and the synthetic accessibility of downstream derivatives. The 1-substituted regioisomer exhibits a higher predicted logP (1.66 vs. ~1.31 for the 3-substituted isomer) and a significantly lower melting point (89 °C vs. 140–142 °C for the 5-substituted isomer), impacting formulation and handling . Furthermore, the para-cyano substitution pattern on the phenyl ring in this compound provides a distinct electron-withdrawing effect compared to ortho- or meta-substituted benzonitrile analogs, directly influencing the reactivity of the nitrile group in subsequent transformations . These differences preclude direct interchange without re-optimization of synthetic sequences and biological assay conditions.

Regioisomer mismatch
Using 3- or 5-substituted pyrazole isomers may shift logP and melting point, altering handling and purification.
Synthetic accessibility divergence
Alternate regioisomers can undergo competing N2 side reactions, potentially reducing yield and requiring route re-optimization.
Electronic profile difference
Para-cyano substitution provides a distinct electron-withdrawing effect; ortho- or meta-substituted benzonitriles may not replicate reactivity in subsequent transformations.

4-(1H-pyrazol-1-yl)benzonitrile Key Differentiators


Synthetic Yield Advantage

The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile via nucleophilic aromatic substitution (S_NAr) of 4-fluorobenzonitrile with pyrazole under basic conditions provides a high isolated yield of 87%, as reported in a scalable patent procedure . In contrast, analogous syntheses of the 3-substituted isomer (4-(1H-pyrazol-3-yl)benzonitrile) typically proceed with lower efficiency due to competing side reactions at the pyrazole N2 position, often yielding less than 70% under comparable conditions .

Synthetic Yield
Class-level
Target: 87% isolated yield
Comparator (3-substituted): typically <70%
Δ ≥17 percentage points
Supports efficient multi-step synthesis; regioisomer choice may influence yield
Reported under S_NAr conditions (DMF, 120°C); class-level comparison
Synthetic Yield Process Chemistry N-Arylation

ADME-Tox: BBB Permeability & CYP1A2 Inhibition

Computational ADME-Tox predictions for 4-(1H-pyrazol-1-yl)benzonitrile indicate it is a BBB permeant with a bioavailability score of 0.55 and is a predicted inhibitor of CYP1A2 . This contrasts with the related 4-(1H-pyrazol-4-yl)benzonitrile isomer, which lacks the 1-substitution pattern and shows a reduced likelihood of CYP1A2 inhibition . The predicted logP of 1.66 for the target compound also suggests a more favorable CNS penetration profile compared to more polar pyrazole-4-yl analogs (predicted logP ~1.1) .

ADME-Tox Prediction
Data to verify
Target: BBB permeant (Yes), CYP1A2 inhibitor (Yes), logP ~1.66
Comparator (4-pyrazol-4-yl): CYP1A2 inhibitor (No), logP ~1.1
Predicted CNS permeability and CYP1A2 liability may require DMPK screening
In silico ADMET prediction; experimental validation needed
ADMET Blood-Brain Barrier Cytochrome P450 Drug Discovery

Methanol Solubility and Handling

4-(1H-pyrazol-1-yl)benzonitrile is readily soluble in methanol (commonly used as a reaction solvent for subsequent functionalizations), with a reported solubility of approximately 0.27 mg/mL in water . This contrasts with the related carboxylic acid derivative (4-(1H-pyrazol-1-yl)benzoic acid), which exhibits significantly higher aqueous solubility due to its ionizable acid group, potentially complicating work-up procedures in non-polar organic transformations .

Methanol Solubility
Class-level
Target: readily soluble in methanol; water solubility 0.27 mg/mL
Comparator (carboxylic acid analog): significantly more water-soluble
Methanol solubility supports homogeneous reactions; limited water solubility aids work-up
Class-level comparison; specific derivative solubility may differ
Solubility Formulation Reaction Medium

Melting Point Advantage vs. Regioisomers

The target compound exhibits a sharp melting point of 89 °C . In contrast, the isomeric 4-(1H-pyrazol-5-yl)benzonitrile melts at a significantly higher temperature (140–142 °C) . This 51–53 °C difference in melting point reflects distinct crystal packing energies and directly impacts the compound's handling and purification characteristics. The lower melting point of the 1-substituted regioisomer may allow for melt crystallization techniques that are not feasible for the higher-melting 5-substituted isomer.

Melting Point
Head-to-head
Target: 89 °C
Comparator (5-substituted isomer): 140–142 °C
Δ 51–53 °C lower
Lower mp may facilitate DSC purity assessment and recrystallization
Standard melting point determination
Melting Point Physical Form Solid State

4-(1H-pyrazol-1-yl)benzonitrile Applications


CCR5 Antagonist Scaffold Synthesis

Use as a key intermediate for the construction of N-substituted pyrazole-containing CCR5 antagonists. The compound's demonstrated utility in this therapeutic area is supported by patent literature and early pharmacological screening . The high synthetic yield (87%) for its preparation directly supports cost-effective scale-up for medicinal chemistry programs targeting HIV entry inhibitors or inflammatory diseases.

CNS-Penetrant Probe Design

Leverage the predicted blood-brain barrier permeability (BBB Permeant: Yes) and balanced logP (1.66) to design tool compounds or drug candidates intended for central nervous system (CNS) targets . The CYP1A2 inhibition liability must be considered during lead optimization, but the inherent BBB permeability profile makes this scaffold a valuable starting point for CNS drug discovery campaigns.

Parallel Library Synthesis via Methanol Solubility

Exploit the methanol solubility of 4-(1H-pyrazol-1-yl)benzonitrile to perform parallel diversification reactions (e.g., nitrile reduction to amine, hydrolysis to acid, or Grignard additions) in a homogeneous medium. The compound's solid-state properties (mp 89 °C) allow for convenient purification and characterization of resulting library members .

Application
Selection Property
Validation Focus
CCR5 antagonist scaffold synthesis
Reported as intermediate for CCR5 antagonist research in patent literature
Confirm synthetic coupling efficiency and pharmacological screening in research models
CNS research tool design
Predicted BBB-permeable profile and balanced logP
Validate CNS permeability in assay models; assess CYP1A2 inhibition risk during profiling
Parallel library synthesis
Methanol solubility and well-defined melting point
Ensure homogeneous reaction conditions and straightforward purification

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